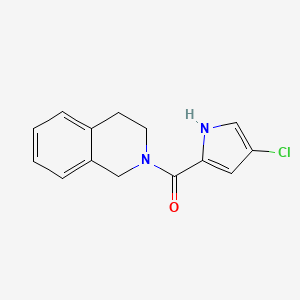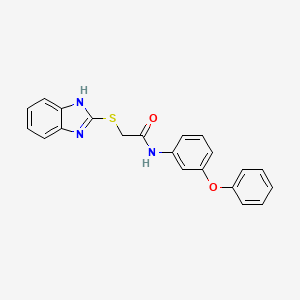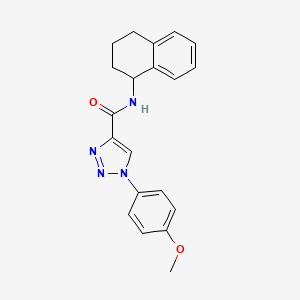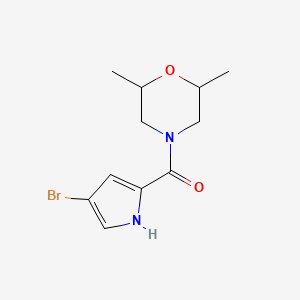![molecular formula C11H15ClN2O B7466290 1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea is a chemical compound commonly known as CPPU. It is a plant growth regulator that is widely used in the agricultural industry to improve the yield and quality of crops. CPPU is a white crystalline powder that is soluble in water and has a molecular formula of C12H15ClN2O.
Aplicaciones Científicas De Investigación
CPPU has been extensively studied for its plant growth regulatory properties. It has been found to promote cell division, increase fruit size, and improve the quality of fruits and vegetables. CPPU has also been shown to enhance the resistance of plants to environmental stress factors such as drought, high temperature, and salt stress. Furthermore, CPPU has been used to improve the yield and quality of crops such as grapes, apples, tomatoes, and strawberries.
Mecanismo De Acción
CPPU exerts its plant growth regulatory effects by activating specific receptors in plants. It binds to the cytokinin receptors, which are responsible for regulating cell division and differentiation. This activation leads to an increase in the concentration of cytokinins in the plant, which in turn promotes cell division and growth.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and cell wall synthesis, leading to an increase in cell number and size. CPPU also enhances the accumulation of carbohydrates and proteins in plants, improving their nutritional value. Additionally, CPPU has been found to increase the concentration of antioxidants in plants, which helps to protect them from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU has several advantages when used in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. CPPU is also stable and has a long shelf life, making it easy to store and transport. However, CPPU has some limitations in laboratory experiments. Its effects on different plant species can vary, and the optimal concentration for each species may need to be determined experimentally. Additionally, CPPU can have toxic effects on plants at high concentrations, which can lead to inaccurate results.
Direcciones Futuras
For research on CPPU include its potential use in organic farming, optimal concentration and application methods, and its potential effects on human health and the environment.
Métodos De Síntesis
CPPU can be synthesized by reacting 3-chlorobenzylamine with isobutyl isocyanate in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain CPPU in its pure form. This synthesis method is relatively simple and cost-effective, making CPPU readily available for research and commercial use.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDWODBUNOGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)


![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)

![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)

![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)
![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)